(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol
Brand Name: Vulcanchem
CAS No.: 2248213-83-2
VCID: VC7490920
InChI: InChI=1S/C13H21FO/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11,15H,2-8H2,1H3/t9-,10?,11?,12?,13?/m0/s1
SMILES: CC(CO)C12CC3CC(C1)CC(C3)(C2)F
Molecular Formula: C13H21FO
Molecular Weight: 212.308

(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol

CAS No.: 2248213-83-2

Cat. No.: VC7490920

Molecular Formula: C13H21FO

Molecular Weight: 212.308

* For research use only. Not for human or veterinary use.

(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol - 2248213-83-2

Specification

CAS No. 2248213-83-2
Molecular Formula C13H21FO
Molecular Weight 212.308
IUPAC Name (2R)-2-(3-fluoro-1-adamantyl)propan-1-ol
Standard InChI InChI=1S/C13H21FO/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11,15H,2-8H2,1H3/t9-,10?,11?,12?,13?/m0/s1
Standard InChI Key IUZBZLAUCQZGNP-TWJXAIAZSA-N
SMILES CC(CO)C12CC3CC(C1)CC(C3)(C2)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a bicyclic adamantane scaffold fused to a fluorinated propanol chain. Key structural attributes include:

  • Adamantane Core: A diamondoid hydrocarbon framework known for its high thermal stability and lipophilicity .

  • Fluorine Substitution: A fluorine atom at the 3-position of the adamantyl group, which enhances electronegativity and influences intermolecular interactions .

  • Chiral Propanol Moiety: A (2R)-configured hydroxymethyl group (-CH2OH) attached to the adamantane via a methylene bridge, introducing stereochemical complexity .

Table 1: Molecular Properties of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol

PropertyValue
Molecular FormulaC₁₃H₂₁FO
Molecular Weight220.31 g/mol
IUPAC Name(2R)-2-(3-fluoroadamantan-1-yl)propan-1-ol
Chiral Centers1 (C2 of propanol chain)
Fluorine Position3-position of adamantane

Synthesis and Stereochemical Control

Retrosynthetic Analysis

The synthesis of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol likely involves:

  • Adamantane Functionalization: Introduction of fluorine at the 3-position via electrophilic fluorination or halogen exchange .

  • Chiral Propanol Introduction: Asymmetric synthesis of the (2R)-propanol moiety, potentially through enzymatic resolution or catalytic asymmetric hydrogenation .

Proposed Synthetic Route

A plausible pathway, inspired by analogous adamantane derivatives , includes:

  • Step 1: Fluorination of 1-adamantanol using Selectfluor® to yield 3-fluoro-1-adamantanol.

  • Step 2: Bromination at the 1-position to form 3-fluoro-1-bromoadamantane.

  • Step 3: Grignard Reaction with (R)-epichlorohydrin to introduce the propanol chain.

  • Step 4: Stereoselective reduction using a chiral catalyst (e.g., Noyori-type) to achieve the (2R) configuration .

Table 2: Key Synthetic Intermediates

IntermediateRole in Synthesis
3-Fluoro-1-bromoadamantaneElectrophilic coupling agent
(R)-EpichlorohydrinChiral propanol precursor
Chiral Ruthenium CatalystEnantioselective reduction

Physicochemical Properties and Reactivity

Stability and Solubility

  • Thermal Stability: The adamantane core confers resistance to thermal degradation, with decomposition expected above 300°C .

  • Solubility Profile: Lipophilic due to the adamantyl group; soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water .

Spectroscopic Characterization

  • ¹H NMR: Distinct signals for adamantane protons (δ 1.5–2.1 ppm) and propanol -CH2OH (δ 3.4–3.7 ppm) .

  • ¹⁹F NMR: Single peak near δ -120 ppm for the fluorine substituent .

Challenges and Future Directions

Synthetic Hurdles

  • Stereochemical Purity: Ensuring enantiomeric excess (ee) >98% requires advanced catalytic systems .

  • Scale-Up Limitations: Multi-step synthesis complicates industrial production.

Research Opportunities

  • Biological Screening: Evaluate efficacy in kinase inhibition or GPCR modulation.

  • Computational Modeling: Predict ADMET profiles using QSAR models.

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